molecular formula C18H13ClN2O2 B5271455 N'-(3-chlorobenzoyl)naphthalene-1-carbohydrazide CAS No. 101931-49-1

N'-(3-chlorobenzoyl)naphthalene-1-carbohydrazide

Cat. No.: B5271455
CAS No.: 101931-49-1
M. Wt: 324.8 g/mol
InChI Key: YLTYDAQGPZVZCA-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C18H13ClN2O2 and a molecular weight of 324.76 g/mol . This compound is characterized by the presence of a naphthalene ring system, a chlorobenzoyl group, and a carbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with naphthalene-1-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide is unique due to the combination of the naphthalene ring system and the chlorobenzoyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)naphthalene-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYDAQGPZVZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144366
Record name 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101931-49-1
Record name 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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